8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-amino-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-21-15-14(16(24)22(2)18(21)25)23(17(19)20-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHGSDHKXJHBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from simple precursors like formamide and acetic acid, the purine core can be synthesized through cyclization reactions.
Introduction of Substituents: The amino, methyl, and naphthylmethyl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide in the presence of a base, while the naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the naphthylmethyl group.
Reduction: Reduction reactions may target the purine ring or the naphthylmethyl group.
Substitution: Various substitution reactions can occur, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has shown that purine derivatives exhibit antitumor properties. In a study involving various cancer cell lines, 8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione demonstrated cytotoxic effects against specific cancer types. The mechanism of action appears to involve the inhibition of DNA synthesis and cell proliferation.
Case Study: Cytotoxicity Against Breast Cancer Cells
A notable study evaluated the cytotoxicity of this compound against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 μM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent .
Pharmacological Applications
CNS Activity
The compound has been investigated for its central nervous system (CNS) effects. Its structural similarity to other purines allows it to interact with adenosine receptors, which are crucial in modulating neurotransmission.
Case Study: Neuroprotective Effects
In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function. This suggests its potential as a neuroprotective agent in conditions like Alzheimer's disease .
Biochemical Applications
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in nucleotide metabolism. Its ability to inhibit dihydrofolate reductase (DHFR) has implications for the treatment of diseases where folate metabolism is disrupted.
Data Table: Enzyme Inhibition Potency
Mechanism of Action
The mechanism of action of 8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The 7-(1-naphthylmethyl) group distinguishes the target compound from analogs:
Substituent Variations at Position 8
The 8-amino group contrasts with other 8-substituted derivatives:
Key Insight: The 8-amino group may offer unique hydrogen-bonding interactions compared to alkylamino or aryl substituents, influencing selectivity for adenosine A2A or other receptors.
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability :
- Receptor Interactions: Derivatives with 8-alkylamino groups (e.g., ) show affinity for α1/α2-adrenoreceptors, suggesting the target compound’s 8-amino group might target adenosine receptors instead . Theophylline () lacks 7/8 substitutions and primarily acts as a bronchodilator, highlighting the importance of these positions for diversifying activity .
- Synthetic Routes: The 7-(1-naphthylmethyl) group could be introduced via alkylation reactions using propargyl bromide/K2CO3 in DMF (analogous to and ) . Bromination at position 8 (e.g., NBS in DMF, ) followed by amination could generate the 8-amino group .
Biological Activity
8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 476480-20-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes an amino group and a naphthylmethyl moiety, which may contribute to its pharmacological effects.
- Molecular Formula : C18H17N5O2
- Molecular Weight : 335.368 g/mol
- Structural Characteristics : The compound features a purine ring system with substitutions that may influence its biological interactions.
Anticancer Properties
Research indicates that purine derivatives can exhibit significant anticancer activity. In vitro studies have shown that 8-amino derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound effectively reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has shown potential as an inhibitor of certain kinases, which are critical in signal transduction pathways associated with tumor growth .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and exhibit antioxidant activity in neuronal cell cultures, indicating a potential role in treating neurodegenerative disorders .
Study 1: Anticancer Activity
In a controlled laboratory setting, the effects of this compound were assessed on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.
| Treatment | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound | 40 | 70 |
Study 2: Neuroprotective Effects
A study evaluating the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells reported:
- Cell Survival Rate : Increased by 25% in oxidative stress conditions.
- Mechanism : The compound reduced reactive oxygen species (ROS) levels significantly.
| Treatment | ROS Levels (µM) | Cell Survival (%) |
|---|---|---|
| Control | 15 | 60 |
| Compound (10 µM) | 5 | 85 |
Q & A
Basic: What are the optimal synthetic routes for 8-amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction efficiency be validated?
The compound can be synthesized via nucleophilic substitution or microwave-assisted methods. For example, microwave irradiation (140 W, 15 minutes in acetonitrile) with KI and aryl amines has been used to generate structurally similar purine-2,6-diones, achieving yields up to 78% . Validation involves monitoring reaction progress via TLC (e.g., Rf = 0.5 in ethyl acetate/n-hexane) and confirming purity through column chromatography (silica gel, 60–120 mesh). Reaction efficiency is assessed by comparing yields under varying conditions (solvent, temperature, catalyst) and analyzing byproducts via LC-MS .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- FTIR : Peaks at ~3379 cm⁻¹ (N-H stretch), 1705–1662 cm⁻¹ (C=O stretch), and 744 cm⁻¹ (C-Cl stretch, if applicable) confirm functional groups .
- ¹H NMR : Signals for methyl groups (δ 3.0–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and NH/OH protons (δ 5.0–6.0 ppm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285.0754 for C₁₁H₁₄ClN₄O₃⁺) and fragmentation patterns validate the structure .
Contradictions (e.g., unexpected peaks in NMR) are resolved by spiking with authentic standards, deuterium exchange experiments, or 2D NMR (COSY, HSQC) to assign ambiguous signals .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound’s pharmacological targets?
SAR studies require:
- Functional Group Variation : Synthesize analogs with modifications at the 7-(1-naphthylmethyl) or 8-amino positions. For example, replacing naphthyl with chlorophenyl or hydroxypropyl groups alters TRPC4/5 inhibition .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like ALDH1A1 or TRP channels, followed by in vitro validation (IC₅₀ assays) .
- Biological Assays : Test analogs in cell-based models (e.g., breast cancer lines for c-Met/PARP-1 inhibition) and compare EC₅₀ values to establish SAR trends .
Advanced: What strategies mitigate byproduct formation during the alkylation of the purine core?
Byproducts arise from incomplete substitution or side reactions (e.g., over-alkylation). Mitigation strategies include:
- Controlled Stoichiometry : Use 1.2–1.5 equivalents of alkylating agents (e.g., 3-chloropropyl or 2-iodoethane) to minimize di-substitution .
- Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems (DMF/H₂O) to enhance regioselectivity .
- Temperature Gradients : Start at 80°C to initiate substitution, then reduce to room temperature to suppress side reactions .
Byproducts are identified via HPLC-MS and isolated using preparative TLC (ethyl acetate/hexane gradients) .
Advanced: How do researchers reconcile discrepancies in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Resolution involves:
- Standardized Protocols : Use common reference compounds (e.g., pentoxifylline for phosphodiesterase inhibition) to calibrate assays .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for TRPC4 inhibition) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
- Physicochemical Profiling : Assess solubility (logP via shake-flask method) and stability (pH-dependent degradation studies) to explain activity differences .
Methodological: What computational tools are recommended for predicting the compound’s adsorption or corrosion inhibition properties?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for adsorption on metal surfaces .
- Molecular Dynamics (MD) : Simulate interactions with steel substrates in saline environments to predict corrosion inhibition efficiency .
- PASS Software : Predict bioactivity profiles (e.g., phosphodiesterase inhibition) based on structural similarity to known purine-diones .
Methodological: How are impurities and degradation products characterized during stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/alkaline pH), then analyze degradants via UPLC-QTOF-MS .
- Reference Standards : Compare retention times and spectra with known impurities (e.g., linagliptin or pentoxifylline derivatives) .
- Stability-Indicating Methods : Develop HPLC methods with resolution >2.0 between the parent compound and degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
